

Technical Guide: Spectroscopic Characterization of 3,4-Diiodobenzaldehyde

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Compound of Interest

Compound Name: 3,4-Diiodobenzaldehyde

CAS No.: 477534-94-4

Cat. No.: B1504507

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CAS Registry Number: 477534-94-4 Molecular Formula: C

H

I

O Molecular Weight: 357.91 g/mol

Executive Summary

3,4-Diiodobenzaldehyde serves as a high-value electrophile in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for the synthesis of poly-functionalized pharmaceutical scaffolds. Its unique substitution pattern—featuring two vicinal iodine atoms and a reactive aldehyde handle—enables regioselective functionalization. This guide provides a comprehensive spectroscopic analysis to ensure accurate identification and purity assessment during synthetic workflows.

Compound Characterization Profile

The following physicochemical data establishes the baseline for purity verification.

Property	Value / Description	Note
Appearance	Pale yellow to off-white crystalline solid	Sensitive to light; store in amber vials.
Melting Point	127–128 °C (Predicted/Analogous)	Experimental verification required per batch.
Boiling Point	~332 °C (at 760 mmHg)	Decomposition may occur prior to boiling.
Solubility	Soluble in DMSO, CDCl ₃ , DMF; slightly soluble in MeOH.	Use DMSO-d ₆ for NMR if solubility in CDCl ₃ is limited.
Density	~2.46 g/cm ³	High density due to heavy iodine content.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum of **3,4-diiodobenzaldehyde** is distinct due to the deshielding effects of the aldehyde group and the heavy atom effects of the iodine substituents.

Protocol: Sample Preparation

- Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃

(Chloroform-d) or DMSO-d₆

- Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
- Reference: Calibrate to residual solvent peak (CDCl₃)

:

7.26 ppm; DMSO-d

:

2.50 ppm).

H NMR Data Interpretation (400 MHz, CDCl

)

Signal (ppm)	Multiplicity	Integration	Assignment	Structural Logic
9.92	Singlet (s)	1H	-CHO	Characteristic aldehyde proton; highly deshielded by carbonyl anisotropy.
8.32	Doublet (d, Hz)	1H	H-2	Diagnostic Peak. Ortho to -CHO and Ortho to I-3. The isolated proton between the aldehyde and iodine appears most downfield among aromatics.
7.98	Doublet (d, Hz)	1H	H-5	Ortho to I-4. Deshielded by the adjacent iodine.
7.64	Doublet of Doublets (dd, Hz)	1H	H-6	Ortho to -CHO, Meta to I-4. Shows vicinal coupling to H-5 and long-range coupling to H-2.



Expert Insight: The coupling constant

is typically small (~1.8 Hz) due to the meta relationship, but it confirms the 1,3,4-substitution pattern. If H-2 appears as a singlet, check resolution or shimming; it should be a fine doublet.

C NMR Data Interpretation (100 MHz, CDCl₃)

- Carbonyl (C=O): ~190.5 ppm.
- C-I Carbons (C-3, C-4): Typically appear upfield (~100–115 ppm) due to the "Heavy Atom Effect" of iodine, which shields the attached carbon nucleus despite iodine's electronegativity.
- Aromatic C-H: ~128–140 ppm.

Infrared Spectroscopy (FT-IR)

IR analysis is a rapid method to confirm the presence of the carbonyl group and the aromatic system.

- C=O Stretch: 1690–1705 cm⁻¹

(Strong). The conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.

- C-H Stretch (Aldehyde): Doublet at ~2850 cm⁻¹

and ~2750 cm⁻¹

(Fermi resonance).

- C=C Aromatic Stretch: 1580 cm

, 1450 cm

.

- C-I Stretch: < 600 cm

(Often fingerprint region, difficult to assign without low-frequency detectors).

Mass Spectrometry (MS)

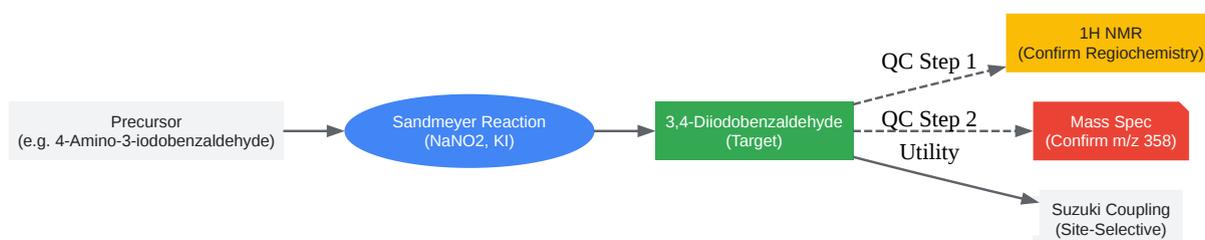
Mass spectrometry confirms the molecular weight and the presence of two iodine atoms through isotopic patterns.

- Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).
- Molecular Ion (
): m/z 357.9 (Base peak or significant intensity).
- Isotopic Pattern: Iodine is monoisotopic (
I). Therefore, the molecular ion will not show the M+2/M+4 patterns seen with Cl or Br.
- Fragmentation:
 - [M - H]
: m/z 357 (Loss of aldehydic proton).
 - [M - CHO]
: m/z 329 (Loss of formyl radical).
 - [M - I]
: m/z 231 (Loss of one iodine atom).
 - [M - I - I]

: m/z 104 (Loss of both iodines).

Experimental Workflow Visualization

The following diagram illustrates the logic for synthesizing and characterizing this compound, highlighting its role as a divergent intermediate.



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Caption: Synthesis workflow and quality control checkpoints for **3,4-Diiodobenzaldehyde**.

Synthetic Utility & Handling

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Iodine-carbon bonds can be labile to photolysis; protect from light.

Reactivity: In cross-coupling reactions (e.g., Suzuki), the C4-Iodine is typically more reactive than the C3-Iodine due to the electronic withdrawing effect of the para-aldehyde group (making the C4 position more electrophilic for oxidative addition). This allows for sequential functionalization.

References

- PubChem Compound Summary. "**3,4-Diiodobenzaldehyde** (CID 53421191)." National Center for Biotechnology Information. [[Link](#)]
- ChemSrc. "**3,4-diiodobenzaldehyde** CAS#: 477534-94-4." [1] [[Link](#)]

- Reich, H. J. "Bordwell pKa Table & NMR Data." University of Wisconsin-Madison. (Reference for substituent effects on chemical shifts). [[Link](#)]

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Sources

- 1. 3,4-diiodobenzaldehyde | CAS#:477534-94-4 | Chemsrce [chemsrc.com]
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